ethyl 4-(2-{[4-(2,5-dimethoxyphenyl)-5-({[4-(morpholine-4-sulfonyl)phenyl]formamido}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
Description
This compound is a triazole-based derivative featuring a 1,2,4-triazole core substituted with a 2,5-dimethoxyphenyl group at position 4 and a formamido-methyl-morpholine-sulfonylphenyl moiety at position 3. Its synthesis likely involves multi-step reactions, including coupling agents like carbodiimides (e.g., EDC/HOBt) and nucleophilic substitutions, as inferred from analogous compounds . The morpholine-sulfonyl group enhances solubility and bioavailability, while the benzoate ester may serve as a prodrug moiety for controlled release .
Properties
IUPAC Name |
ethyl 4-[[2-[[4-(2,5-dimethoxyphenyl)-5-[[(4-morpholin-4-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N6O9S2/c1-4-48-32(42)23-5-9-24(10-6-23)35-30(40)21-49-33-37-36-29(39(33)27-19-25(45-2)11-14-28(27)46-3)20-34-31(41)22-7-12-26(13-8-22)50(43,44)38-15-17-47-18-16-38/h5-14,19H,4,15-18,20-21H2,1-3H3,(H,34,41)(H,35,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPXDIDGCOHEHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N6O9S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[4-(2,5-dimethoxyphenyl)-5-({[4-(morpholine-4-sulfonyl)phenyl]formamido}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the triazole ring, followed by the introduction of the dimethoxyphenyl and morpholine-4-sulfonyl groups. The final step involves the esterification of the benzoate moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{[4-(2,5-dimethoxyphenyl)-5-({[4-(morpholine-4-sulfonyl)phenyl]formamido}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of products, depending on the nature of the substituents introduced.
Scientific Research Applications
Ethyl 4-(2-{[4-(2,5-dimethoxyphenyl)-5-({[4-(morpholine-4-sulfonyl)phenyl]formamido}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and delivery.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[4-(2,5-dimethoxyphenyl)-5-({[4-(morpholine-4-sulfonyl)phenyl]formamido}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Physicochemical Properties: The morpholine-sulfonyl group in the target compound may improve aqueous solubility compared to dimethylsulfamoyl (A0062100) or acetylamino (Compound 16) groups due to its polar tertiary amine and sulfonyl moieties .
Synthetic Yields :
- Yields for triazole derivatives typically range from 45–60% (e.g., Compound 16: 55%), suggesting moderate efficiency in multi-step syntheses .
Spectral and Analytical Data Comparison
Infrared (IR) and nuclear magnetic resonance (NMR) spectra for analogous compounds confirm structural motifs:
- IR Peaks :
- NMR Data :
Functional Group Modifications and Activity Trends
- Morpholine vs. Dimethylsulfamoyl :
- Aromatic Substitutions :
- 2,5-Dimethoxyphenyl (target) vs. 4-fluorophenyl (Compound in ): Electron-donating methoxy groups may increase electron density, altering receptor binding affinity.
Biological Activity
Ethyl 4-(2-{[4-(2,5-dimethoxyphenyl)-5-({[4-(morpholine-4-sulfonyl)phenyl]formamido}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate, referred to as compound 394232-21-4, is a complex organic molecule with a diverse range of potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Molecular Characteristics
- Molecular Formula : C33H36N6O9S2
- Molecular Weight : 724.8037 g/mol
- SMILES Notation :
CCOC(=O)c1ccc(cc1)NC(=O)CSc1nnc(n1c1cc(OC)ccc1OC)CNC(=O)c1ccc(cc1)S(=O)(=O)N1CCOCC1
Structural Features
The compound contains multiple functional groups including:
- A triazole ring , known for its pharmacological properties.
- A morpholine sulfonyl group , which may enhance solubility and biological activity.
- Dimethoxyphenyl moieties that could contribute to its interaction with biological targets.
Anticancer Properties
Research indicates that compounds containing triazole rings exhibit significant anticancer activities. For instance, studies have shown that pyrazole derivatives, which share structural similarities with triazoles, demonstrate potent anticancer effects by inhibiting various cancer cell lines . The presence of the morpholine and sulfonyl groups may further enhance the anticancer potential of this compound.
Antimicrobial Activity
Compounds similar to this compound have been documented to exhibit antimicrobial properties. Pyrazoles and their derivatives are known for their antibacterial and antifungal activities, suggesting that this compound may also possess similar effects .
Anti-inflammatory Effects
The potential anti-inflammatory effects of this compound can be inferred from related studies on similar structures. Pyrazole derivatives have demonstrated anti-inflammatory properties through various mechanisms, including the inhibition of pro-inflammatory cytokines . The sulfonamide group in the structure could contribute to these effects by modulating inflammatory pathways.
Neuroprotective Properties
Emerging research highlights the neuroprotective capabilities of compounds featuring triazole structures. These compounds have been shown to protect neuronal cells from oxidative stress and apoptosis, indicating a potential therapeutic role in neurodegenerative diseases .
Study on Anticancer Activity
A study conducted by Aly et al. (2021) explored the anticancer properties of various pyrazole derivatives. The results indicated that specific modifications in the molecular structure significantly enhanced their efficacy against cancer cell lines . This suggests that this compound could be a promising candidate for further investigation in cancer therapy.
Antimicrobial Activity Assessment
Research on similar compounds has demonstrated effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The introduction of morpholine groups has been shown to improve the bioavailability and efficacy of antimicrobial agents . This supports the hypothesis that the target compound may exhibit enhanced antimicrobial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
